- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking studyBioorganic Chemistry, 2020, 102,,
Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

948570-74-9 structure
Nom du produit:1-(2-Methoxyethyl)-1H-pyrazol-4-amine
Numéro CAS:948570-74-9
Le MF:C6H11N3O
Mégawatts:141.171040773392
MDL:MFCD09965625
CID:829563
PubChem ID:42281885
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2-methoxyethyl)-1H-pyrazol-4-amine
- 1-(2-methoxyethyl)pyrazol-4-amine
- LURMHCWOXHNATM-UHFFFAOYSA-N
- 4185AF
- 4-amino-1-(2-methoxyethyl)pyrazole
- SY107205
- AK161586
- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
- ST24037128
- Z812516884
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
- BS-13241
- 948570-74-9
- DB-290603
- F2169-0282
- EN300-42962
- SCHEMBL1663037
- DTXSID40654703
- MFCD09965625
- YMB57074
- AKOS000205051
- CS-W005886
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
-
- MDL: MFCD09965625
- Piscine à noyau: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
- La clé Inchi: LURMHCWOXHNATM-UHFFFAOYSA-N
- Sourire: N1N(CCOC)C=C(N)C=1
Propriétés calculées
- Qualité précise: 141.090211983g/mol
- Masse isotopique unique: 141.090211983g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 3
- Complexité: 99
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.7
- Surface topologique des pôles: 53.1
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Informations de sécurité
- Description des dangers: H315-H319-H335
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
1-(2-Methoxyethyl)-1H-pyrazol-4-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 100mg |
¥117.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 250mg |
¥446.0 | 2021-09-04 | ||
Enamine | EN300-42962-5.0g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95.0% | 5.0g |
$175.0 | 2025-03-15 | |
Life Chemicals | F2169-0282-2.5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95%+ | 2.5g |
$325.0 | 2023-09-06 | |
Life Chemicals | F2169-0282-5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95%+ | 5g |
$480.0 | 2023-09-06 | |
eNovation Chemicals LLC | D917013-1g |
4-Amino-1-(2-methoxyethyl)-1H-pyrazole |
948570-74-9 | 95% | 1g |
$290 | 2023-09-03 | |
eNovation Chemicals LLC | Y0989107-5g |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95% | 5g |
$560 | 2024-08-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |
2-(2,6-Difluorophenyl)pyrrolidine |
948570-74-9 | ≥98% | 5g |
¥1752.0 | 2023-09-15 | |
TRC | M139290-250mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
TRC | M139290-25mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 25mg |
$ 70.00 | 2022-06-04 |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Référence
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
Référence
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt
Référence
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C
Référence
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
Référence
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Référence
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Référence
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C
Référence
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Référence
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Référence
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
Référence
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C
Référence
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agentsEuropean Journal of Medicinal Chemistry, 2019, 183,,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Référence
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Référence
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt
Référence
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Littérature connexe
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Pureté:99%
Quantité:5g
Prix ($):247.0